(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a pyrimidine ring, a cyclopropyl group, and a dimethylamino butenamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the dimethylamino butenamide side chain. Key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Cyclopropyl Group Introduction: Cyclopropylation can be performed using cyclopropyl halides in the presence of a base.
Dimethylamino Butenamide Addition: The final step involves the coupling of the pyrimidine intermediate with a dimethylamino butenamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and molecular targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, pyrimidine ring, and dimethylamino butenamide side chain make it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-18(2)7-3-4-12(19)15-9-11-8-13(20)17-14(16-11)10-5-6-10/h3-4,8,10H,5-7,9H2,1-2H3,(H,15,19)(H,16,17,20)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXUHMFJGQSVGF-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=O)NC(=N1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=O)NC(=N1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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